Methyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Methyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 420093-21-6
VCID: VC0408481
InChI: InChI=1S/C18H19NO3S/c1-22-18(21)16-13-9-5-6-10-14(13)23-17(16)19-15(20)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,19,20)
SMILES: COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=CC=CC=C3
Molecular Formula: C18H19NO3S
Molecular Weight: 329.4g/mol

Methyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS No.: 420093-21-6

Main Products

VCID: VC0408481

Molecular Formula: C18H19NO3S

Molecular Weight: 329.4g/mol

Methyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate - 420093-21-6

CAS No. 420093-21-6
Product Name Methyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Molecular Formula C18H19NO3S
Molecular Weight 329.4g/mol
IUPAC Name methyl 2-[(2-phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C18H19NO3S/c1-22-18(21)16-13-9-5-6-10-14(13)23-17(16)19-15(20)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,19,20)
Standard InChIKey IMHRYDAVZFGWCX-UHFFFAOYSA-N
SMILES COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=CC=CC=C3
Canonical SMILES COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=CC=CC=C3
PubChem Compound 729993
Last Modified Nov 11 2021
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